Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
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Overview
Description
“Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C20H25NO3 . It is classified as an API (Active Pharmaceutical Ingredient) and is used in circulatory system medication, specifically as an angiotensin-converting enzyme and receptor inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamic acid group attached to a 1,1-dimethylethyl ester group . The carbamic acid group is further substituted with a (1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 327.42 . It is practically insoluble in water, with a solubility of 0.046 g/L at 25 ºC . The density is calculated to be 1.103±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Chiral Intermediate in Synthesis
Carbamic acid derivatives, including the specified compound, are significant in the synthesis of various pharmaceuticals. For instance, the chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, prepared from a similar carbamic acid ester, was crucial in synthesizing the HIV protease inhibitor Atazanavir (Patel, Chu, & Mueller, 2003). Similarly, this intermediate was prepared for the total synthesis of the HIV protease inhibitor BMS-186318, demonstrating the role of such compounds in developing vital antiviral drugs (Patel et al., 1997).
Synthesis of Radio-Labeled Compounds
Carbamic acid derivatives are also employed in the synthesis of radio-labeled compounds for research and therapeutic purposes. For example, different isotopically labeled forms of N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid, phenyl ester, were synthesized for studying Alzheimer's disease treatment (Ciszewska et al., 1997).
As Ammonia Equivalents in Organic Synthesis
Some carbamic acid esters serve as ammonia equivalents in organic synthesis. For instance, carbamic acid 2-trimethylsilylethyl ester was used in palladium-catalyzed amination of aryl halides, showing its utility in preparing anilines with sensitive functional groups (Mullick et al., 2010).
In Synthesis Processes Without Harmful Chemicals
Carbamic acid esters are involved in developing more environmentally friendly synthesis processes. For example, tolylenediisocyanate synthesis without phosgene involves carbamates prepared by alkoxycarbonylation of tolylenediamine, highlighting the role of carbamic acid esters in safer chemical processes (Aso & Baba, 2003).
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound, also known as a Boc-protected amine, is primarily used in organic synthesis as a protecting group for amines . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Biochemical Pathways
The compound plays a significant role in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These synthesized compounds can further participate in various biochemical pathways.
Pharmacokinetics
Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .
Result of Action
The primary result of the action of this compound is the formation of Boc-protected amines and amino acids, which are crucial intermediates in various organic syntheses . The Boc group can be cleaved under anhydrous acidic conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group can also be affected by the pH of the environment .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUXGXKXNAINU-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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